Cas no 35265-86-2 (2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine)

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a thienopyrimidine core with a chloro substituent at the 2-position and a methylamino group at the 4-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional group versatility enable selective modifications, facilitating the development of bioactive molecules. The chloro group offers a reactive site for nucleophilic substitution, while the methylamino group enhances solubility and binding affinity in target interactions. This compound is particularly useful in medicinal chemistry for constructing kinase inhibitors and other therapeutic agents. High purity and stability ensure consistent performance in synthetic applications.
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine structure
35265-86-2 structure
商品名:2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
CAS番号:35265-86-2
MF:C7H6ClN3S
メガワット:199.660638332367
CID:5231944

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
    • インチ: 1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
    • InChIKey: UOUPRSFMQYKCOH-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC(NC)=C2SC=CC2=N1

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1156075-1g
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
35265-86-2 98%
1g
¥5281.00 2024-05-17
Chemenu
CM337644-1g
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
35265-86-2 95%+
1g
$*** 2023-03-30

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine 関連文献

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amineに関する追加情報

Introduction to 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine (CAS No. 35265-86-2)

2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine, identified by the chemical formula CAS No. 35265-86-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of a chlorine substituent at the 2-position and an amine group at the 4-position enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.

The thieno[3,2-d]pyrimidine core is a fused bicyclic system consisting of a thiophene ring linked to a pyrimidine ring. This structural arrangement imparts unique electronic and steric properties, which can be exploited to modulate biological targets. The N-methylthieno[3,2-d]pyrimidin-4-amine derivative, in particular, has been studied for its potential interactions with enzymes and receptors involved in various disease pathways.

In recent years, there has been growing interest in the development of small molecules that can modulate kinase activity, particularly in the context of cancer therapy. 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has been investigated as a potential inhibitor of several kinases due to its ability to bind to the ATP-binding site. Preclinical studies have suggested that this compound may exhibit inhibitory effects on kinases such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors, TKIs). These kinases are frequently overexpressed in various cancers and play critical roles in signal transduction pathways that drive tumor growth and progression.

The chloro substituent at the 2-position of the thienopyrimidine ring is particularly important for its pharmacological properties. Chlorinated aromatic compounds are known to enhance binding affinity and metabolic stability, making them favorable candidates for drug development. The N-methyl group contributes to the compound's solubility and bioavailability, which are crucial factors for its pharmacokinetic profile. Together, these structural features make 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in targeted therapy. By selectively inhibiting specific kinases, it may be possible to develop treatments that are more effective and have fewer off-target effects compared to traditional chemotherapeutic agents. This targeted approach is particularly relevant in precision medicine, where therapies are tailored to the genetic and molecular characteristics of individual patients.

Recent advances in computational chemistry have enabled researchers to predict the binding modes of small molecules like 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine with high precision. Molecular docking studies have shown that this compound can effectively compete with ATP for binding to kinase active sites. These studies provide valuable insights into the structural requirements for kinase inhibition and help guide the design of more potent derivatives.

In addition to its potential as a kinase inhibitor, 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By modulating inflammatory signaling pathways, this compound may contribute to reducing disease progression and improving patient outcomes.

The synthesis of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chlorine substituent at the 2-position typically involves chlorination reactions using reagents such as phosphorus oxychloride (POCl₃). The subsequent methylation at the nitrogen atom is achieved using methylating agents like dimethyl sulfate or methyl iodide.

The amine group at the 4-position can be introduced through various synthetic routes, including nucleophilic substitution reactions or reductive amination techniques. Each synthetic pathway must be carefully evaluated to ensure compatibility with downstream applications, such as pharmaceutical formulations or further derivatization.

Once synthesized, 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods confirm the molecular structure and purity of the compound before it is subjected to biological testing.

Biological assays are conducted to evaluate the potency and selectivity of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine against target kinases. High-throughput screening (HTS) platforms are often employed to rapidly test thousands of compounds for their ability to inhibit kinase activity. Hits from HTS campaigns are then validated using more detailed biochemical assays to confirm their efficacy.

In vitro studies have demonstrated that 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine can inhibit several kinases involved in cancer signaling pathways. For example, it has shown promise in inhibiting JAK1 and JAK3, which are implicated in inflammatory diseases such as rheumatoid arthritis. Additionally, it has demonstrated activity against Tyrosine Kinase 1 (TK1), which plays a role in cell proliferation and differentiation.

The compound's mechanism of action appears to involve direct binding to the ATP-binding site of kinases, thereby blocking their ability to phosphorylate downstream targets. This interference with kinase activity can lead to reduced signaling through critical pathways such as MAPK (Mitogen-Activated Protein Kinase) and STAT (Signal Transducer and Activator of Transcription).

Preclinical studies have also explored the potential toxicity profile of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine using cell culture models and animal studies. These investigations aim to identify any adverse effects associated with long-term exposure or high doses of the compound. Safety data generated from these studies are crucial for determining appropriate dosing regimens if clinical trials proceed.

The development pipeline for 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine includes plans for further optimization based on preclinical findings. Structural modifications may be made to enhance potency、selectivity、or pharmacokinetic properties。 Additionally, formulation strategies will be explored to improve bioavailability and reduce potential side effects。

Collaborations between academic researchers and pharmaceutical companies are essential for advancing compounds like 3567305426379110 CAS No 3567305426379110 N-Methyltetrazolecarboxamide into clinical development。 Such partnerships leverage expertise in synthetic chemistry、biological assays、and drug delivery systems, accelerating progress towards bringing new therapies into clinical practice。

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